Mal-amido-PEG16-acid
Description
Structure
2D Structure
Properties
Molecular Formula |
C42H76N2O21 |
|---|---|
Molecular Weight |
945.1 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C42H76N2O21/c45-39(3-6-44-40(46)1-2-41(44)47)43-5-8-51-10-12-53-14-16-55-18-20-57-22-24-59-26-28-61-30-32-63-34-36-65-38-37-64-35-33-62-31-29-60-27-25-58-23-21-56-19-17-54-15-13-52-11-9-50-7-4-42(48)49/h1-2H,3-38H2,(H,43,45)(H,48,49) |
InChI Key |
JIJKJDGRTAORHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Chemical Transformations of Maleimide Nh Peg16 Ch2ch2cooh
Precursor Synthesis and Purification Strategies for Defined PEG Oligomers
The properties of the final conjugate are heavily influenced by the characteristics of the PEG linker. Traditional polymerization of ethylene (B1197577) oxide results in a mixture of polymer chains of varying lengths, a state known as polydispersity. biochempeg.comacs.org For high-performance applications, a monodisperse PEG—a collection of PEG molecules of a single, defined length and molecular weight—is essential. biochempeg.comresearchgate.net The use of monodisperse PEGs eliminates the heterogeneity in the final product, which simplifies purification and characterization and ensures consistency and reproducibility of the conjugate's biological activity. biochempeg.comacs.org
To achieve monodispersity, researchers have moved away from random polymerization and towards controlled, stepwise organic synthesis. acs.org Iterative methods are a cornerstone of this approach, allowing for the precise, step-by-step addition of ethylene glycol units or oligomers. These strategies generally fall into several categories:
Iterative Coupling: This is a fundamental approach where a monoprotected PEG building block is repeatedly coupled to a growing chain. acs.org This can be done unidirectionally, adding to one end of the chain, or bidirectionally. researchgate.netacs.org
Chain Doubling (Exponential Growth): This highly efficient strategy involves synthesizing a PEG chain with two different protecting groups at its ends. One end is deprotected and activated (e.g., as a tosylate), while the other end is deprotected to reveal a hydroxyl group. Two of these molecules are then reacted together, precisely doubling the chain length in a single step. acs.org Recently, the use of potassium bis(trimethylsilyl)amide (KHMDS) as a base has been shown to dramatically accelerate the key Williamson ether synthesis step, enabling the gram-scale synthesis of monodisperse PEGs with up to 128 repeating units within a week. acs.org
Star Polymer Platforms: An innovative strategy utilizes a multi-armed core, such as a 3-arm homostar, for iterative chain extension. researchgate.netscilit.comresearchgate.net Building blocks, like an octagol (EG8), are added in successive rounds. scilit.comresearchgate.net This branched architecture greatly simplifies the purification of intermediates by chromatography, as the size difference between the desired product and any unreacted starting material is magnified. scilit.comresearchgate.net After the desired length is achieved, the linear PEG arms can be cleaved from the central hub. researchgate.net
The primary goal of these synthetic strategies is to exert maximum control over the PEG chain's length, thereby minimizing the polydispersity index (PDI), a measure of the distribution of molecular weights in a given polymer. An ideal monodisperse polymer has a PDI of 1.0. biochempeg.com
Iterative methods inherently provide this control. Because each step involves a defined chemical reaction with high yields and is often followed by a purification step, the final product is a single chemical entity rather than a statistical mixture. acs.orgresearchgate.net The choice of protecting groups (e.g., dimethoxytrityl, benzyl, tetrahydropyranyl) is crucial for the success of iterative strategies, allowing for selective deprotection and reaction at specific chain ends. acs.org The purification of intermediates, often by chromatography, is a critical step to remove any byproducts or unreacted materials, ensuring the near-perfect monodispersity of the final product. acs.orgscilit.comresearchgate.net The ability to produce these uniform PEGs allows for the fine-tuning of a conjugate's chemical and pharmacokinetic properties. biochempeg.com
Table 1: Comparison of Monodisperse PEG Synthesis Strategies
| Synthesis Strategy | Description | Advantages | Challenges | Typical PDI |
|---|---|---|---|---|
| Iterative Coupling | Stepwise addition of single, protected ethylene glycol units. | Precise length control. | Can be laborious and time-consuming for long chains. | ~1.0 |
| Iterative Exponential Growth | Involves doubling the PEG chain length in each cycle using bifunctional monomers. acs.org | Highly efficient; rapid synthesis of long chains. acs.org | Requires careful management of protecting groups and purification. | ~1.0 |
| Star Polymer Platform | Unidirectional chain extension on a multi-armed core, followed by cleavage of arms. researchgate.net | Simplified purification of intermediates due to large size differences. scilit.comresearchgate.net | Requires additional step to cleave arms from the core. researchgate.net | ~1.0 |
| Macrocyclization | Macrocyclization of oligo(ethylene glycols) to form versatile macrocyclic sulfate (B86663) precursors, followed by iterative ring-opening. scilit.com | High efficiency, avoids protection/activation steps. scilit.com | Limited to specific precursor types. | ~1.0 |
Strategies for Terminal Carboxylic Acid Introduction
The terminal carboxylic acid group on Maleimide-NH-PEG16-CH2CH2COOH provides a second reactive site for conjugation, often to amine groups on biomolecules or surfaces, through the formation of a stable amide bond. nih.govcreativepegworks.com There are two main approaches to introducing this functionality: incorporating it from the start or converting a terminal group at the end of the synthesis.
A common strategy involves using a starting PEG material that is heterobifunctional, for example, an amino-PEG-acid or a hydroxyl-PEG-acid. In one synthetic pathway, a monodisperse amino PEG acid can be used as the precursor. nih.gov The amine group is first protected (e.g., with an Fmoc group), and then this protected PEG is used in the maleimide (B117702) functionalization steps. Finally, the protecting group is removed, and the amine is reacted to form the maleimide, leaving the carboxylic acid at the other terminus intact throughout the synthesis.
Alternatively, a PEG with a terminal hydroxyl group can be converted to a carboxylic acid. google.com Direct oxidation of the primary alcohol is a straightforward method. Mild reaction conditions are necessary to avoid the oxidative cleavage of the PEG ether bonds. google.com One effective method uses a catalyst amount of nitrogen oxide radicals with a hypohalous acid salt as the oxidant under alkaline conditions at room temperature, which stoichiometrically converts the alcohol to a carboxylic acid without degrading the polymer chain. google.com Another route is to react the terminal hydroxyl group with an anhydride, such as succinic anhydride, to introduce a carboxylic acid via an ester linkage. However, to avoid introducing potentially unstable ester bonds, direct conversion of the terminal CH2OH group is often preferred. google.com
Ester Hydrolysis and Carboxylic Acid Generation
A common and effective strategy for introducing a carboxylic acid group in complex molecules is through the hydrolysis of a corresponding ester. Esters serve as excellent protecting groups for carboxylic acids because they are generally stable under various reaction conditions used to modify other parts of the molecule, yet they can be cleaved under specific conditions to reveal the desired acid. youtube.com
The process, known as ester hydrolysis, typically involves reacting the ester precursor with water in the presence of either an acid or a base catalyst. youtube.com
Base-Catalyzed Hydrolysis (Saponification): This method involves treating the ester with a strong base, such as sodium hydroxide (B78521). The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester. This process is typically irreversible because the final step involves an acid-base reaction where an alkoxide ion deprotonates the newly formed carboxylic acid, creating a carboxylate salt. youtube.com Subsequent acidification is required to protonate the carboxylate and generate the final carboxylic acid.
Acid-Catalyzed Hydrolysis: In this approach, an acid catalyst, such as sulfuric acid, protonates the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic and susceptible to attack by a water molecule. youtube.com This reaction is an equilibrium process, and the use of a large excess of water can drive it toward the formation of the carboxylic acid and alcohol. nii.ac.jp
For a precursor to Maleimide-NH-PEG16-CH2CH2COOH, a terminal ester (e.g., a methyl or ethyl ester) would be carried through the synthetic steps required to attach the maleimide group and the PEG chain. As a final step, selective hydrolysis would be employed to deprotect the ester and generate the terminal carboxylic acid, yielding the final product. The choice between acid or base catalysis depends on the stability of other functional groups in the molecule, particularly the maleimide ring, which can undergo hydrolysis under strong basic conditions. uu.nl
Direct Synthesis Routes for Carboxylic Acid Termini
Direct synthesis routes avoid the use of protecting groups by incorporating the carboxylic acid functionality at an early stage. These methods can be more atom-economical and may involve fewer synthetic steps.
One direct approach involves starting with a polymer that already possesses a carboxylic acid group at one end and a hydroxyl group at the other. For instance, carboxylic acid-terminated poly(ε-caprolactone)s (PCL-COOH) have been used as a foundation to be coupled with PEG-diols, ultimately leading to a block copolymer with a terminal hydroxyl group that can be further functionalized to introduce a maleimide. nih.gov A similar strategy could be applied by starting with a commercially available carboxyl-terminated PEG, which is then functionalized in subsequent steps to add the amine linker and the maleimide group.
Another powerful direct method is the thiol-ene Michael addition reaction. This "click" chemistry approach can be used to graft molecules containing carboxylic acids onto a polymer backbone. For example, mercaptopropionic acid (MPA) can be reacted with a polymer containing unsaturated bonds in the presence of a catalyst to introduce carboxyl groups. researchgate.net In the context of Maleimide-NH-PEG16-CH2CH2COOH, a precursor molecule containing the maleimide and PEG chain could be designed with a terminal alkene, which would then react with a thiol-containing carboxylic acid like MPA to form the final product.
Optimization of Reaction Conditions for High Purity and Yield in Academic Synthesis
Achieving high purity and yield in the synthesis of complex bioconjugation linkers is paramount. The efficiency and selectivity of the synthetic reactions are highly dependent on conditions such as the choice of solvent, temperature, and pH.
Solvent Effects on Reaction Efficiency and Selectivity
The solvent system plays a critical role in PEGylation and other conjugation reactions. While aqueous buffers are often required for biological applications, organic solvents can offer significant advantages during synthesis. researchgate.net
Studies have shown that performing PEGylation in organic solvents, such as dimethyl sulfoxide (B87167) (DMSO), can lead to a significant increase in the degree of modification and reaction speed compared to the same reaction in an aqueous solution. researchgate.net This enhancement is attributed to several factors:
Inhibition of Hydrolysis: Active functional groups, including maleimides and activated esters (like SC-PEG), are susceptible to hydrolysis in water. In a non-aqueous solvent like DMSO, the rate of hydrolysis is drastically reduced, preserving the reactive reagents and leading to higher product yields. researchgate.net
Improved Solubility: Both the PEG reagent and the substrate may have better solubility in organic solvents, leading to a more homogenous reaction mixture and faster kinetics.
Enhanced Nucleophilicity: The nucleophilicity of reacting groups can be increased in polar aprotic solvents like DMSO, which can accelerate the desired conjugation reaction by a significant margin. researchgate.net
The choice of solvent must be carefully considered based on the solubility of all reactants and the stability of the functional groups involved. researchgate.net
| Solvent Type | Advantages | Disadvantages | Common Examples |
| Aqueous Buffer | Biocompatible; mimics physiological conditions. | Can lead to hydrolysis of reactive groups (e.g., maleimide); may have lower solubility for some reagents. | Phosphate-Buffered Saline (PBS), HEPES |
| Polar Aprotic | High solubility for many reagents; enhances reaction rates; minimizes hydrolysis. | Must be completely removed before biological applications; can denature some proteins. | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) |
| Non-Polar Organic | Useful for specific reactions where reactants are hydrophobic. | Limited solubility for polar molecules like PEG; not biocompatible. | Chloroform, Dichloromethane (B109758) (DCM) |
Temperature and pH Control in Synthetic Protocols
Temperature and pH are critical parameters that must be precisely controlled, especially during reactions involving the maleimide group.
pH Control: The thiol-maleimide reaction is highly pH-dependent. The reaction proceeds through the nucleophilic attack of a thiolate anion on the maleimide's carbon-carbon double bond. nih.govvectorlabs.com
Optimal pH Range: The reaction is most efficient and selective for thiols within a pH range of 6.5 to 7.5. vectorlabs.com At a neutral pH of 7.0, the reaction rate with thiols is approximately 1,000 times faster than its reaction with amines, ensuring high chemoselectivity. uu.nlvectorlabs.com
Low pH (Acidic): Below pH 6.5, the concentration of the reactive thiolate anion decreases as the thiol group remains protonated, which significantly slows down the reaction rate. nih.gov
High pH (Alkaline): Above pH 7.5, two competing side reactions become problematic. First, the maleimide ring becomes susceptible to hydrolysis, which opens the ring to form an unreactive maleamic acid derivative. uu.nl Second, primary amines can begin to react competitively with the maleimide group, reducing the selectivity of the conjugation. uu.nl
Temperature Control: Temperature influences both reaction kinetics and the stability of the reagents.
Reaction Rate: Generally, increasing the temperature accelerates the reaction rate. Most thiol-maleimide conjugations are effectively carried out at room temperature (around 20-25°C) or refrigerated (4°C). nih.govbroadpharm.com Reactions at room temperature are often complete within 30 minutes to 2 hours. nih.gov
Stability: The stability of the maleimide functional group is compromised at higher temperatures. For long-term storage of maleimide-functionalized compounds, temperatures of 4°C or -20°C are recommended to prevent degradation. nih.govbroadpharm.com Storing a maleimide-functionalized nanoparticle at 20°C for 7 days resulted in a 40% loss of reactivity, whereas storage at 4°C led to only a 10% decrease. nih.govresearchgate.net
| Parameter | Optimal Range | Effect Below Optimum | Effect Above Optimum |
| pH | 6.5 - 7.5 | Slower reaction rate due to thiol protonation. nih.gov | Maleimide ring hydrolysis; loss of selectivity due to reaction with amines. uu.nl |
| Temperature | 4°C - 25°C | Slower reaction rate. | Potential for degradation of the maleimide group; increased side reactions. nih.gov |
Advanced Purification Techniques for Research-Grade Compound Isolation
The purification of PEGylated compounds is a critical step to ensure that the final product is free from unreacted starting materials, catalysts, and byproducts. The polydisperse nature of PEG and the similarity in properties between the product and certain impurities necessitate the use of advanced chromatographic techniques.
Chromatographic Separation Methods (e.g., HPLC, size-exclusion chromatography)
High-performance liquid chromatography (HPLC) and size-exclusion chromatography (SEC) are two of the most powerful and commonly used methods for the purification and analysis of PEGylated molecules. nih.gov
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius, or size in solution. The stationary phase consists of porous beads. Larger molecules cannot enter the pores and therefore travel a shorter path, eluting from the column first. Smaller molecules can enter the pores, increasing their path length and causing them to elute later. nih.gov
SEC is exceptionally effective for:
Removing small molecule impurities: It can efficiently separate the final, large PEGylated product from smaller unreacted reagents, catalysts, or hydrolysis byproducts.
Separating unreacted protein/peptide: In bioconjugation, SEC can resolve the larger PEGylated conjugate from the smaller, unmodified native protein. lcms.czchromatographyonline.com
Quantifying free PEG: It can be used to separate and quantify the amount of unreacted PEG reagent remaining in the final product mixture. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC offers several modes of separation based on different chemical properties. For PEGylated compounds, reversed-phase HPLC (RP-HPLC) is particularly useful.
Reversed-Phase HPLC (RP-HPLC): This technique separates molecules based on their hydrophobicity. A non-polar stationary phase is used with a polar mobile phase. More hydrophobic molecules interact more strongly with the stationary phase and are retained longer. RP-HPLC is highly effective for separating PEGylated species that are similar in size but differ slightly in polarity, such as positional isomers or molecules with different degrees of PEGylation.
| Technique | Principle of Separation | Primary Application for Maleimide-PEG-COOH | Advantages |
| Size-Exclusion Chromatography (SEC) | Hydrodynamic volume (size) | Removal of unreacted small molecules (e.g., linkers, catalysts) and non-PEGylated starting materials. nih.gov | Robust, predictable separation based on molecular weight; good for group separations. sigmaaldrich.cn |
| Reversed-Phase HPLC (RP-HPLC) | Polarity / Hydrophobicity | High-resolution separation of the target compound from closely related impurities, such as isomers or degradation products. | High resolving power; can separate molecules of very similar size. |
Precipitation and Recrystallization for Purity Enhancement
Precipitation and recrystallization are classic yet powerful techniques in chemical purification, relying on the differential solubility of the target compound and its impurities in a given solvent or solvent system. For PEGylated molecules like Maleimide-NH-PEG16-CH2CH2COOH, the choice of solvent is critical due to the amphiphilic nature of the polyethylene (B3416737) glycol (PEG) chain.
Precipitation: This technique is often employed as an initial purification step to remove a significant portion of impurities. The process involves dissolving the crude Maleimide-NH-PEG16-CH2CH2COOH in a suitable solvent in which it is highly soluble, followed by the addition of a second solvent (an anti-solvent) in which the compound is poorly soluble. This change in solvent composition reduces the solubility of the target compound, causing it to precipitate out of the solution, while many impurities remain dissolved.
For maleimide-PEG compounds, a common strategy involves dissolving the crude product in a polar organic solvent, such as dichloromethane (DCM) or tetrahydrofuran (B95107) (THF), followed by precipitation with a non-polar solvent like cold diethyl ether. atlantis-press.com This process effectively removes non-polar impurities and unreacted starting materials. The efficiency of the precipitation is influenced by factors such as the concentration of the solute, the rate of anti-solvent addition, and the temperature.
Recrystallization: Following initial purification by precipitation, recrystallization can be employed to achieve a higher degree of purity. This method involves dissolving the precipitated solid in a minimal amount of a hot solvent in which it is highly soluble. The solution is then allowed to cool slowly and undisturbed. As the solution cools, the solubility of the Maleimide-NH-PEG16-CH2CH2COOH decreases, leading to the formation of a crystalline lattice. The slow cooling process allows for the selective incorporation of the target molecules into the growing crystals, while impurities are excluded and remain in the mother liquor.
The choice of solvent system for recrystallization is crucial. For similar maleimide-PEG derivatives, a mixed solvent system, such as diethyl ether and dichloromethane (Et2O/DCM), has been shown to be effective. atlantis-press.com The optimal ratio of the solvents is determined empirically to achieve a balance between sufficient solubility at elevated temperatures and poor solubility at lower temperatures, maximizing the recovery of the purified product. In some cases, multiple recrystallization cycles may be necessary to achieve the desired level of purity. atlantis-press.com
The success of both precipitation and recrystallization is heavily dependent on the specific solubility characteristics of Maleimide-NH-PEG16-CH2CH2COOH and its associated impurities. Therefore, careful selection of solvents and optimization of the process parameters are essential for maximizing purity and yield.
Purity Assessment: The enhancement in purity following precipitation and recrystallization is typically quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. HPLC analysis can provide a quantitative measure of the target compound's purity by separating it from residual impurities, with the purity often expressed as a percentage of the total peak area. NMR spectroscopy provides structural confirmation and can reveal the presence of impurities through characteristic signals.
The following interactive data table illustrates the typical improvement in purity of Maleimide-NH-PEG16-CH2CH2COOH after undergoing precipitation and recrystallization, as determined by HPLC analysis.
| Purification Step | Purity (%) | Predominant Impurities |
| Crude Product | 85-90 | Unreacted starting materials, side-products |
| After Precipitation | 92-95 | Residual starting materials, closely related by-products |
| After Recrystallization | >98 | Trace impurities |
Note: The purity values presented in this table are representative and can vary depending on the specific reaction conditions and the efficiency of the purification process.
Fundamental Reactivity and Mechanistic Studies of Maleimide Nh Peg16 Ch2ch2cooh
Thiol-Maleimide Michael Addition Reaction Kinetics and Thermodynamics
The reaction between a maleimide (B117702) and a thiol proceeds via a Michael-type addition, forming a stable thioether bond. axispharm.com This reaction is favored due to the electron-withdrawing nature of the adjacent carbonyl groups on the maleimide ring, which makes the double bond susceptible to nucleophilic attack. researchgate.net
The rate of the thiol-maleimide reaction is significantly influenced by the pH of the reaction medium. The reactive species is the thiolate anion (R-S⁻), not the protonated thiol (R-SH). Therefore, the reaction rate increases with pH as the concentration of the more nucleophilic thiolate anion rises. nih.gov The optimal pH range for this reaction is typically between 6.5 and 7.5. axispharm.comvectorlabs.com In this range, the reaction is highly chemoselective for thiols. vectorlabs.com
At a pH of 7.0, the reaction rate of maleimides with thiols is approximately 1,000 times faster than their reaction with amines. axispharm.comvectorlabs.com However, as the pH increases above 7.5, the concentration of deprotonated amines increases, leading to competitive aza-Michael addition. nih.govvectorlabs.com Conversely, at pH values below 6.5, the concentration of the reactive thiolate is reduced, slowing down the reaction rate.
| pH Range | Relative Reaction Rate (Thiol vs. Amine) | Primary Reacting Nucleophile |
|---|---|---|
| 6.5 - 7.5 | ~1000:1 | Thiolate |
| > 7.5 | Competitive | Thiolate and Amine |
The thiol-maleimide conjugation is temperature-sensitive. researchgate.net Generally, an increase in temperature leads to an increase in the reaction rate. For instance, a reaction that is efficient within 30 minutes at 37°C may require a longer incubation time at 4°C to achieve a similar yield. researchgate.net Storage of maleimide-functionalized materials at lower temperatures (e.g., 4°C) helps to preserve the reactivity of the maleimide group over time, as compared to storage at room temperature (20°C), which can lead to a significant loss of reactivity. uu.nlnih.gov While the forward reaction is generally favorable, the resulting succinimide (B58015) thioether can undergo retro-Michael reactions, particularly at elevated temperatures, although this is less common under typical bioconjugation conditions. nih.gov
| Storage Temperature | Storage Duration | Approximate Decrease in Reactivity |
|---|---|---|
| 4°C | 7 days | 10% |
| 20°C | 7 days | 40% |
The reactivity of the maleimide double bond is influenced by both steric and electronic factors. The electron-withdrawing properties of the two carbonyl groups are crucial for activating the double bond for nucleophilic attack. researchgate.net Substituents on the nitrogen atom of the maleimide can modulate this reactivity. Electron-withdrawing substituents can enhance the electrophilicity of the maleimide, potentially leading to faster reaction rates but also increased susceptibility to hydrolysis. nih.gov
Steric hindrance around the thiol or the maleimide can decrease the reaction rate. For instance, bulky groups adjacent to the thiol can impede its approach to the maleimide double bond. Similarly, substituents on the maleimide ring itself can sterically shield the reaction site.
One of the key advantages of maleimide chemistry is its high chemoselectivity for thiols over other nucleophiles, such as amines, particularly within the optimal pH range of 6.5-7.5. uu.nlvectorlabs.com This selectivity is attributed to the lower pKa of thiols (typically 8-9) compared to the ε-amino group of lysine (B10760008) (around 10.5), meaning that at neutral pH, a significant concentration of the reactive thiolate exists, while most amines remain protonated and less nucleophilic. nih.gov At pH 7.0, the reaction with thiols is about 1,000 times faster than with amines. vectorlabs.com However, this selectivity diminishes at pH values above 7.5, where deprotonated primary amines begin to compete with thiols in reacting with the maleimide. vectorlabs.com
Hydrolytic Stability of the Maleimide Moiety and Thioether Adducts
While the thiol-maleimide reaction is robust, the stability of both the unreacted maleimide and the resulting thioether adduct can be influenced by environmental conditions, primarily pH.
The maleimide ring is susceptible to hydrolysis, which increases with pH. vectorlabs.com In alkaline conditions (pH ≥ 8), the maleimide ring can open to form a maleamic acid derivative, which is unreactive towards thiols. uu.nlresearchgate.net Therefore, to ensure successful conjugation, aqueous solutions of maleimide-containing compounds should be prepared immediately before use, and the pH should be maintained within the 6.5-7.5 range. vectorlabs.com If the ring-opening occurs before the reaction with a thiol, the conjugation will be inhibited. However, if the thioether adduct is formed first, subsequent hydrolysis of the succinimide ring results in a stable succinamic acid thioether. vectorlabs.com While the thioether bond itself is stable, the succinimide ring of the adduct can undergo hydrolysis. This ring-opening can, in some cases, prevent the reverse Michael reaction, leading to a more stable conjugate. acs.orgacs.org
Reactivity of the Terminal Carboxylic Acid
The terminal propionic acid moiety (-CH2CH2COOH) of the PEG linker provides a versatile handle for secondary conjugation reactions, most commonly through the formation of an amide bond with a primary amine.
The most prevalent method for activating carboxylic acids for reaction with primary amines is through the use of carbodiimide (B86325) coupling agents. thermofisher.com 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) is a water-soluble carbodiimide widely used in bioconjugation. creative-proteomics.comnih.gov
The reaction mechanism involves the attack of the carboxylate on the carbodiimide, forming a highly reactive O-acylisourea intermediate. thermofisher.com This intermediate is unstable in aqueous solutions and can be readily displaced by a nucleophilic primary amine to form a stable amide bond, releasing a soluble urea (B33335) byproduct. thermofisher.comcreative-proteomics.com
To improve the efficiency of the coupling reaction and reduce side reactions (such as the hydrolysis of the O-acylisourea intermediate), additives are often included. creative-proteomics.com
EDC/NHS Chemistry: N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) can be added to the EDC reaction. The O-acylisourea intermediate reacts with NHS to form a semi-stable NHS ester. thermofisher.com This ester is less susceptible to hydrolysis than the O-acylisourea intermediate and reacts efficiently with primary amines at physiological pH to form the desired amide bond. thermofisher.com
HATU: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) is another highly efficient uronium-based coupling reagent. peptide.com It is often used in peptide synthesis and bioconjugation due to its fast reaction rates and ability to minimize racemization. peptide.com
The choice of coupling reagent and reaction conditions (e.g., pH, buffer) is crucial for achieving high yields in the amide bond formation step. nih.govaxispharm.com
While carbodiimide-mediated coupling is the most common approach, other methods can be employed to derivatize the terminal carboxylic acid of the PEG linker.
Pre-activation to Active Esters: The carboxylic acid can be converted into an activated ester, such as an N-hydroxysuccinimide (NHS) ester, in a separate synthetic step, typically using DCC (N,N'-dicyclohexylcarbodiimide) and NHS in an organic solvent. axispharm.com The purified PEG-NHS ester can then be reacted directly with amine-containing molecules in an aqueous buffer, offering a well-controlled, two-step conjugation process. biochempeg.com
Ester Formation: The carboxylic acid can be coupled with an alcohol to form an ester bond. This reaction is typically catalyzed by an acid or requires activation with a coupling reagent like DCC. axispharm.com While useful for certain applications, ester bonds are generally more susceptible to hydrolysis than amide bonds.
Other Coupling Reagents: Other classes of coupling reagents developed primarily for peptide synthesis can also be applied. For example, phosphonium (B103445) salt reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) were developed to generate activated esters in situ while minimizing side reactions. peptide.com
Hydrazide Chemistry: The carboxylic acid can be activated with EDC and reacted with a hydrazide-containing molecule to form a stable hydrazone bond. This chemistry is particularly useful under mild acidic conditions where amine reactivity might be low. biochempeg.com
The selection of a suitable coupling chemistry depends on the nature of the molecule to be conjugated, the desired stability of the resulting bond, and the required reaction conditions.
Applications in Advanced Bioconjugation and Biomolecular Engineering
Engineering of Multi-Functional Biomolecules and Conjugates
The unique architecture of Maleimide-NH-PEG16-CH2CH2COOH, featuring a terminal maleimide (B117702) group and a carboxylic acid group separated by a flexible polyethylene (B3416737) glycol (PEG) chain, makes it an exemplary tool in the engineering of complex, multi-functional biomolecules. This heterobifunctional nature allows for the sequential or orthogonal conjugation of different molecular entities, enabling the construction of sophisticated bioconjugates with tailored properties and functions. jenkemusa.comconju-probe.com
Design of Linker Systems for Dual Functionalization (e.g., maleimide and carboxylic acid)
Maleimide-NH-PEG16-CH2CH2COOH is a heterobifunctional PEG reagent that serves as a versatile crosslinking agent. cd-bioparticles.netbiochempeg.comcreativepegworks.com Its power lies in the distinct reactivity of its two terminal groups, which can form stable covalent bonds with different functional groups on biomolecules. polysciences.com
Maleimide Group: This group exhibits high reactivity and selectivity towards sulfhydryl (thiol, -SH) groups, which are present in the amino acid cysteine. nanocs.netadvancedbiochemicals.com The reaction, a Michael addition, proceeds efficiently under mild physiological conditions (typically pH 6.5-7.5), forming a stable thioether bond. digitellinc.com This specificity allows for the site-selective modification of proteins at cysteine residues. nih.gov
Carboxylic Acid Group (-COOH): The terminal carboxyl group can be activated to react with primary amine groups (-NH2), found on lysine (B10760008) residues and the N-terminus of proteins. cd-bioparticles.netpolysciences.com This is typically achieved using carbodiimide (B86325) chemistry, such as with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in combination with N-hydroxysuccinimide (NHS) to form a more stable amine-reactive NHS ester. plos.org This reaction results in the formation of a stable amide bond.
This dual-reactivity enables the linker to connect two different molecules. For instance, a protein can be linked to another protein, a peptide, a drug molecule, or a nanoparticle. smolecule.com The 16-unit PEG spacer provides a hydrophilic and flexible bridge between the conjugated molecules, which can help to maintain their biological activity and improve the solubility of the final conjugate. biochempeg.comsmolecule.com
Table 1: Reactivity of Functional Groups in Maleimide-NH-PEG16-CH2CH2COOH
| Functional Group | Reactive Partner | Resulting Linkage | Optimal pH |
|---|---|---|---|
| Maleimide | Thiol (-SH) | Thioether | 6.5 - 7.5 |
| Carboxylic Acid (-COOH) | Amine (-NH₂) | Amide | 7.0 - 8.5 (post-activation) |
Orthogonal Coupling Strategies for Complex Biomolecular Assemblies
Orthogonal coupling refers to the ability to perform sequential chemical reactions on a molecule where each reaction proceeds with high selectivity and yield without affecting the other reactive sites. The distinct chemical reactivities of the maleimide and carboxylic acid groups of Maleimide-NH-PEG16-CH2CH2COOH are ideally suited for such strategies.
The different pH requirements for the maleimide-thiol and activated carboxyl-amine reactions allow for controlled, stepwise conjugation. A typical orthogonal strategy involves:
First Conjugation: Reacting the maleimide group with a thiol-containing molecule at a pH of ~7.0. At this pH, the carboxylic acid group is generally unreactive, and the reaction of the maleimide with amines is significantly slower than with thiols.
Purification: Removing the excess reactants from the first step.
Second Conjugation: Activating the carboxylic acid group (e.g., with EDC/NHS) and subsequently reacting it with an amine-containing molecule.
This stepwise approach is crucial for building complex biomolecular assemblies, such as antibody-drug conjugates (ADCs), where a specific drug must be attached to an antibody without causing unwanted cross-linking or aggregation. nih.govaxispharm.com By controlling the reaction conditions, researchers can precisely dictate the composition and structure of the final conjugate. nih.gov
Development of Biomolecular Probes and Labels for Research Applications
The ability to create precisely defined bioconjugates makes Maleimide-NH-PEG16-CH2CH2COOH and similar linkers valuable for developing probes and labels for research. These tools are essential for visualizing, tracking, and quantifying biomolecules in complex biological systems.
Synthesis of Fluorescently Tagged Conjugates
Fluorescent labeling is a cornerstone of modern biological research. Heterobifunctional linkers like Maleimide-NH-PEG16-CH2CH2COOH provide a means to attach fluorescent dyes to specific sites on biomolecules. researchgate.net For example, a fluorescent probe like Fluorescein isothiocyanate (FITC), which contains an amine-reactive group, can be conjugated to the carboxylic acid end of the linker. biochempeg.com The resulting fluorescently-tagged maleimide-PEG linker can then be attached to a specific cysteine residue on a target protein.
The synthesis process would generally follow an orthogonal strategy:
Reaction of the linker's carboxylic acid with an amine-functionalized fluorescent dye.
Purification of the dye-linker conjugate.
Reaction of the maleimide group on the dye-linker conjugate with a thiol-containing biomolecule (e.g., a protein).
This method creates a biomolecule with a fluorescent tag attached via a flexible, hydrophilic PEG spacer, which helps to minimize potential interference of the dye with the biomolecule's function. biochempeg.com A variety of fluorescent dyes with different spectral properties can be used, depending on the specific application. bham.ac.uk
Table 2: Examples of Amine-Reactive Fluorescent Dyes for Conjugation
| Dye | Excitation (nm) | Emission (nm) | Color |
|---|---|---|---|
| Fluorescein (FITC) | ~494 | ~521 | Green |
| Rhodamine | ~550 | ~570 | Orange-Red |
| Cyanine Dyes (e.g., Cy3, Cy5) | Varies (e.g., ~550, ~650) | Varies (e.g., ~570, ~670) | Orange, Red |
| Alexa Fluor Dyes | Varies | Varies | Various |
Application in Imaging and Detection Methodologies
Once a biomolecule is fluorescently labeled using a linker like Maleimide-NH-PEG16-CH2CH2COOH, it can be used in a wide array of research applications. The intense green fluorescence of a dye like FITC allows for the visualization and tracking of the labeled molecule. biochempeg.com
Common applications include:
Fluorescence Microscopy: Labeled proteins can be introduced into living or fixed cells to visualize their subcellular localization and trafficking.
Flow Cytometry: Cells can be labeled with fluorescent antibodies (created using this conjugation chemistry) to identify and quantify specific cell populations based on the presence of surface markers. biochempeg.com
Immunofluorescence Assays (IFA): Labeled antibodies are used to detect the presence and location of specific antigens in tissue samples.
Protein Redox State Analysis: Maleimide-PEG compounds can be used in a "PEG-switch" assay to detect changes in the oxidation state of cysteine residues in proteins, where labeling leads to a detectable mobility shift in immunoblots. nih.gov
Utilization in PROTAC Linker Design and Related Mechanistic Studies
One of the most significant and advanced applications of heterobifunctional linkers like Maleimide-NH-PEG16-CH2CH2COOH is in the design of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.com PROTACs are novel therapeutic agents that co-opt the cell's own protein disposal machinery to selectively destroy disease-causing proteins. precisepeg.com
A PROTAC molecule consists of three parts: a "warhead" that binds to the target protein, an "anchor" that recruits an E3 ubiquitin ligase, and a linker that connects the two. nih.govbiochempeg.com The linker is not merely a spacer but a critical component that heavily influences the PROTAC's efficacy. nih.gov
PEG-based linkers, including structures analogous to Maleimide-NH-PEG16-CH2CH2COOH, are among the most common motifs used in PROTAC design. nih.govbiochempeg.combiochempeg.com The terminal maleimide and carboxylic acid groups provide versatile handles for conjugating the warhead and the E3 ligase ligand. The properties of the PEG chain itself are crucial for several reasons:
Flexibility and Length: The linker must be of an optimal length and flexibility to allow the warhead and the E3 ligase ligand to bind simultaneously to their respective proteins, forming a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase). nih.govnih.gov The 16 ethylene (B1197577) glycol units in Maleimide-NH-PEG16-CH2CH2COOH provide a significant and flexible span for this purpose.
Ternary Complex Interactions: The linker can directly interact with the surfaces of the target protein and the E3 ligase. Studies have shown that interactions between the PEG linker and amino acid residues on the proteins can stabilize the ternary complex, leading to more efficient protein degradation. nih.gov
The design of the linker is a key step in optimizing a PROTAC's performance. Researchers often synthesize libraries of PROTACs with varying linker lengths and compositions to find the optimal geometry for efficient degradation of a specific target protein. nih.govnih.gov The ease of synthesis and modification offered by linkers like Maleimide-NH-PEG16-CH2CH2COOH facilitates this empirical optimization process. biochempeg.com
Table 3: Role of PEG Linker Properties in PROTAC Efficacy
| Property | Influence on PROTAC Function |
|---|---|
| Hydrophilicity | Increases solubility of the PROTAC molecule; can affect cell permeability. biochempeg.com |
| Length | Critical for enabling the formation of a stable ternary complex; must be optimized for each specific target and E3 ligase pair. nih.govnih.gov |
| Flexibility | Allows the PROTAC to adopt the necessary conformation for ternary complex formation. precisepeg.com |
| Composition | Can form direct hydrogen bonds and other interactions with protein surfaces, stabilizing the ternary complex and enhancing degradation efficiency. nih.gov |
Role in Advanced Materials Science and Nanotechnology Research
Hydrogel Formation and Network Engineering via Thiol-Maleimide Crosslinking
Hydrogels are three-dimensional, water-swollen polymer networks that mimic the extracellular matrix (ECM), making them ideal for biomedical applications. The thiol-maleimide reaction is a widely used "click chemistry" approach for forming hydrogels under mild, physiological conditions, which is crucial for encapsulating cells and biologics. nih.govbiomaterials.org This reaction is highly specific and efficient, proceeding without the need for catalysts or initiators that could be harmful to biological components. biomaterials.org
Control of Gelation Kinetics and Rheological Properties
The rapid kinetics of the thiol-maleimide reaction, while advantageous for in situ gelation, can also present challenges, such as inhomogeneous network formation due to polymerization occurring faster than manual mixing. nsf.govnih.govresearchgate.net Several strategies have been developed to control the gelation speed. Lowering the pH of the buffer solution slows the reaction because the Michael addition is base-catalyzed and depends on the presence of the more reactive thiolate anion. nsf.govnih.govresearchgate.net Reducing the polymer weight percentage and buffer concentration also decelerates gelation. nsf.govresearchgate.net
The rheological properties, such as the storage modulus (G') and loss modulus (G''), define the mechanical characteristics of the hydrogel. nih.gov These properties are critical for applications like tissue engineering, where the stiffness of the scaffold can direct cell fate. In thiol-maleimide crosslinked PEG hydrogels, the storage modulus is typically much higher than the loss modulus, indicating a highly elastic, gel-like structure. nih.gov The mechanical properties can be precisely tuned by varying the polymer concentration and the degree of crosslinking. nih.gov For instance, increasing the maleimide (B117702) substitution on a polymer backbone leads to a higher crosslinking density and thus a firmer hydrogel. nih.govmdpi.com
Table 1: Factors Influencing Gelation Kinetics and Rheological Properties of Thiol-Maleimide Hydrogels
| Parameter | Effect on Gelation Kinetics | Effect on Rheological Properties (e.g., Stiffness) | Reference |
|---|---|---|---|
| pH | Decreasing pH slows gelation | Can influence final modulus, but buffer type has a stronger effect | nsf.govnih.gov |
| Polymer Concentration | Lowering concentration slows gelation | Increasing concentration increases stiffness | nsf.govresearchgate.net |
| Buffer Concentration | Lowering concentration slows gelation | Minimal effect on Young's modulus | nih.gov |
| Crosslinker Chemistry | Using electronegative peptide crosslinkers slows gelation | Can be used to independently tune stiffness | nsf.govnih.gov |
| Maleimide Substitution | Higher substitution can lead to faster network formation | Higher substitution increases crosslinking density and stiffness | nih.govmdpi.com |
Incorporation of Bioactive Signals and Degradable Sequences
A key advantage of using linkers like Maleimide-NH-PEG16-CH2CH2COOH is the ability to create "smart" or bioactive hydrogels. nih.gov The maleimide group can be used to covalently attach thiol-containing bioactive molecules, such as cell adhesion peptides (e.g., RGD), to the polymer backbone before or during hydrogel formation. mdpi.com This allows for the creation of materials that can actively communicate with cells, promoting adhesion, proliferation, and differentiation. nih.govmdpi.com
Furthermore, to mimic the dynamic nature of native tissue, degradable sequences can be incorporated into the hydrogel network. biomaterials.org This is often achieved by using crosslinkers containing enzyme-cleavable peptide sequences, such as those sensitive to matrix metalloproteinases (MMPs), which are enzymes secreted by cells. biomaterials.orgresearchgate.net This allows encapsulated cells to remodel their microenvironment, a critical process in tissue regeneration. Hydrolytically cleavable bonds, like esters, can also be included for a more passive degradation mechanism. biomaterials.org The thioether bond formed by the thiol-maleimide reaction itself can be susceptible to radical-mediated degradation, offering another potential mechanism for controlled material breakdown. biomaterials.orgnih.gov
Fabrication of 2D and 3D Cell Culture Scaffolds
The versatility of thiol-maleimide chemistry makes it highly suitable for fabricating both 2D and 3D scaffolds for cell culture. For 3D cell encapsulation, the mild and rapid gelation at physiological pH allows for the homogeneous distribution of cells within the hydrogel matrix with high viability. nih.govnsf.gov The ability to tune the mechanical properties and incorporate bioactive cues, as discussed above, enables the creation of specific niches that can guide stem cell differentiation or support organoid formation. mdpi.com
In 2D applications, Maleimide-NH-PEG16-CH2CH2COOH can be used to functionalize surfaces to create patterned substrates for studying cell behavior. By immobilizing the linker onto a surface, specific regions can be "activated" for the subsequent attachment of thiol-containing biomolecules, allowing for precise spatial control over cell adhesion.
Surface Modification and Biointerface Engineering
The ability to control the chemistry at the interface between a synthetic material and a biological environment is crucial for the performance of medical devices, biosensors, and diagnostic platforms. Maleimide-NH-PEG16-CH2CH2COOH is an effective tool for such biointerface engineering.
Immobilization of Biomolecules onto Planar Surfaces and Devices
Covalent immobilization of biomolecules onto surfaces is essential for creating stable and functional bio-interfaces. nih.gov The maleimide group of the linker provides a highly specific reaction site for the attachment of thiol-containing molecules, such as proteins or peptides with cysteine residues, and thiol-modified oligonucleotides. nih.govnih.gov The process typically involves first treating a surface (e.g., silica, glass, or gold) to introduce functional groups that can react with the carboxylic acid end of the linker. nih.gov Once the linker is anchored, the surface presents maleimide groups ready for conjugation with the desired biomolecule. nih.govnih.gov The long, hydrophilic PEG16 chain serves to extend the biomolecule away from the surface, enhancing its accessibility and biological activity while simultaneously resisting non-specific protein adsorption, a phenomenon known as the "PEG effect". mdpi.com
Table 2: Research Findings on Surface Immobilization using Thiol-Maleimide Chemistry
| Surface/Device | Immobilized Biomolecule | Purpose | Key Finding | Reference |
|---|---|---|---|---|
| Siliceous Materials | Various functional polymers, Concanavalin A | Protein microarrays, micropatterning | The thiol-ene "click" reaction provides an efficient method for creating smooth, functional polymer layers for specific protein binding. | nih.gov |
| Gold Nanoparticles | Thiol-containing molecules | Control cellular interactions | A one-step surface engineering protocol using a hetero-bifunctional PEG linker with maleimide enables controlled covalent attachment of biomolecules. | wilhelm-lab.com |
| BSA-coated glass slides | Thiol-linked glycans | Carbohydrate microarrays | Demonstrates the utility of thiol-maleimide conjugation for constructing arrays to study carbohydrate-protein interactions. | nih.gov |
Functionalization of Microfluidic Devices and Biosensors
Microfluidic devices and biosensors often require the precise immobilization of capture probes (e.g., antibodies, enzymes, or DNA) within microchannels. rsc.orgresearchgate.net Functionalizing the surfaces of these devices is a critical step. rsc.org Polymers like polydimethylsiloxane (B3030410) (PDMS), commonly used in microfluidics, can be surface-modified to introduce reactive groups. rsc.org Linkers such as Maleimide-NH-PEG16-CH2CH2COOH can then be used to create a stable, biocompatible, and anti-fouling coating. rsc.org The maleimide end allows for the specific attachment of sensing elements, ensuring their correct orientation and activity. The anti-fouling properties of the PEG chain are particularly important in complex biological samples (like whole blood or serum) to minimize background noise and improve the sensitivity and specificity of the biosensor. mdpi.comrsc.org This approach enables the development of robust point-of-care diagnostics, organs-on-a-chip systems, and high-throughput screening platforms. rsc.org
Control of Cell Adhesion and Spreading on Modified Surfaces
The ability to control the adhesion and spreading of cells on a material's surface is fundamental in various biomedical research areas, including tissue engineering and the development of medical implants. Surfaces modified with PEG chains are well-known for their ability to resist non-specific protein adsorption, which in turn prevents cell adhesion. rsc.org This "non-fouling" property is a crucial starting point for creating surfaces where cell interaction can be precisely controlled.
The true utility of Maleimide-NH-PEG16-CH2CH2COOH in this context lies in its maleimide terminus. While the PEG layer provides a background of protein and cell resistance, the maleimide group offers a specific reaction site for the covalent attachment of bioactive molecules. nih.gov Researchers can immobilize thiol-containing peptides, such as the well-characterized arginine-glycine-aspartic acid (RGD) sequence, onto the surface. The RGD peptide is a known ligand for integrin receptors on cell surfaces and actively promotes cell adhesion. researchgate.netnih.gov
By creating surfaces with a background of non-fouling PEG and controlled densities of immobilized RGD peptides, researchers can systematically study and direct cell behavior. The density and spatial arrangement of these adhesion-promoting ligands can influence the degree of cell spreading, the formation of focal adhesions, and subsequent cellular functions like proliferation and differentiation. nih.gov This strategy allows for the creation of micropatterned surfaces with adhesive regions, guiding cell growth and organization in vitro.
Table 1: Influence of Surface Modification on Cell Adhesion
| Surface Modification | Key Feature | Expected Impact on Cell Adhesion | Research Application |
| Unmodified Substrate | Varies by material | Uncontrolled protein adsorption and cell adhesion | Baseline control |
| PEGylated Surface | Inert, hydrophilic polymer layer | Resists protein adsorption and prevents cell adhesion | Creating non-fouling backgrounds |
| Maleimide-PEG-RGD Functionalized Surface | Specific cell adhesion ligand (RGD) | Promotes integrin-mediated cell adhesion and spreading | Guiding cell attachment and growth |
Nanoparticle Functionalization and Stabilization for Research Probes
The precise surface engineering of nanoparticles is paramount for their application as research probes in biological systems. Maleimide-NH-PEG16-CH2CH2COOH is an exemplary linker for this purpose, enabling the creation of stable, functionalized nanoparticles for targeted imaging and delivery studies.
Surface Display of Maleimide-PEG-COOH on Liposomes, Polymeric, or Gold Nanoparticles
The carboxylic acid terminus of Maleimide-NH-PEG16-CH2CH2COOH provides a versatile anchor for its attachment to various nanoparticle surfaces. For instance, it can be conjugated to amine-functionalized lipids for incorporation into the shell of liposomes or coupled to polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), using standard carbodiimide (B86325) chemistry (e.g., EDC/NHS). nih.gov In the case of gold nanoparticles, while thiol-gold chemistry is more common, surfaces can be modified to present amine or other functional groups that can react with the carboxylic acid.
Once anchored, the maleimide group is displayed on the nanoparticle surface, shielded by the hydrophilic PEG16 spacer. This surface-exposed maleimide is then readily available for the covalent conjugation of thiol-containing molecules, such as targeting ligands or imaging agents, via a stable thioether bond. biomaterials.org This method provides a reliable way to create a library of functionalized nanoparticles with different surface properties for various research applications. rsc.org
Influence of PEG16 on Nanoparticle Dispersibility and Colloidal Stability
The polyethylene (B3416737) glycol (PEG) component of the linker plays a crucial role in the stability of the functionalized nanoparticles. The PEG16 chain, consisting of 16 ethylene (B1197577) glycol units, forms a hydrophilic layer on the nanoparticle surface. This layer creates a steric barrier that prevents the nanoparticles from aggregating, a common issue that can compromise their utility in biological media. nih.gov This enhancement of colloidal stability is essential for maintaining a consistent nanoparticle size distribution and preventing sedimentation.
Furthermore, the PEG layer reduces non-specific interactions with proteins in biological fluids, a phenomenon known as the "protein corona." A dense PEG shield can minimize the adsorption of opsonins, which are proteins that mark nanoparticles for clearance by the immune system. nih.gov While longer PEG chains (e.g., PEG with a molecular weight of 2000 or 5000 Da) are often used for maximizing circulation time in vivo, shorter chains like PEG16 still offer significant improvements in dispersibility and stability in buffer solutions and cell culture media, which is critical for many in vitro research applications. researchgate.net The shorter chain length of PEG16 may also be advantageous in scenarios where maximal steric hindrance could interfere with the function of a conjugated targeting ligand. researchgate.net
Table 2: Effect of PEG16 Linker on Nanoparticle Properties
| Nanoparticle Property | Without PEG16 Linker | With Maleimide-NH-PEG16-COOH Linker | Rationale |
| Colloidal Stability | Prone to aggregation in high salt buffers | Enhanced stability and dispersibility | Steric hindrance from the hydrophilic PEG chain prevents aggregation. nih.gov |
| Protein Adsorption | High non-specific protein binding | Reduced protein corona formation | The PEG layer creates a hydrophilic shield that minimizes protein interactions. nih.gov |
| Surface Reactivity | Dependent on core material | Available maleimide groups for specific thiol conjugation | The linker provides a defined chemical handle for bioconjugation. biomaterials.org |
Conjugation to Nanoparticles for Targeted Research Probes
The primary application of displaying maleimide groups on nanoparticles is for the subsequent conjugation of targeting moieties to create specific research probes. biomaterials.org The maleimide-thiol reaction is highly efficient and specific under physiological conditions (pH 6.5-7.5), allowing for the controlled attachment of biomolecules. nih.gov
For example, a cysteine-containing peptide that targets a specific cell surface receptor can be conjugated to maleimide-functionalized nanoparticles. These targeted nanoparticles can then be used to study receptor-mediated endocytosis, track cell populations, or deliver fluorescent dyes to specific cells for imaging purposes. Similarly, antibody fragments (e.g., Fab' fragments) containing a free thiol group can be attached to the nanoparticles, enabling them to bind with high specificity to their target antigens.
The combination of a stable, dispersible nanoparticle core, a biocompatible PEG spacer, and a reactive maleimide group makes Maleimide-NH-PEG16-CH2CH2COOH a powerful tool for developing sophisticated research probes for a wide range of biological investigations.
Polymeric Scaffold Design for Tissue Engineering Research
In tissue engineering, scaffolds provide a three-dimensional framework that mimics the native extracellular matrix (ECM), supporting cell attachment, proliferation, and differentiation to form new tissue. The chemical and physical properties of these scaffolds are critical for their success. Thiol-maleimide "click" chemistry has emerged as a powerful tool for the formation and functionalization of hydrogel scaffolds under cell-friendly conditions. biomaterials.org
Maleimide-NH-PEG16-CH2CH2COOH can be utilized in several ways in polymeric scaffold design. While it is not typically the primary structural component of the scaffold itself, it serves as a crucial crosslinker or tethering agent. For instance, multi-arm PEG molecules functionalized with maleimide groups can be crosslinked by adding dithiol-containing molecules to form a hydrogel network. researchgate.net
More specifically, a linear bifunctional linker like Maleimide-NH-PEG16-CH2CH2COOH can be used to modify a primary polymer backbone, such as hyaluronic acid or gelatin, that has been functionalized with appropriate reactive groups. The carboxylic acid end of the linker can be attached to the scaffold polymer, displaying the maleimide group. These maleimide-functionalized scaffolds can then be readily modified by introducing thiol-containing bioactive peptides, such as RGD for promoting cell adhesion or other sequences that mimic growth factors. nih.gov This approach allows for the creation of scaffolds with precisely controlled biochemical cues, enabling researchers to investigate the influence of specific matrix signals on tissue development. The mild reaction conditions of thiol-maleimide chemistry ensure that the bioactivity of the immobilized peptides is preserved. biomaterials.org
Influence of Peg16 Moiety on Conjugate and System Properties
Steric Hindrance and Conformational Effects of PEG16 Chains
A primary consequence of PEGylation is a dramatic increase in the hydrodynamic volume of the modified molecule. ekb.eg Each ethylene (B1197577) oxide unit in the PEG chain can bind to two or three water molecules, creating a large hydration shell. ekb.egnih.gov This causes the PEGylated molecule to have a much larger effective size in aqueous solution than its molecular weight would suggest. nih.govresearchgate.net For instance, studies on PEGylated Human Serum Albumin (HSA) have shown that conjugation with PEGs of varying sizes results in a disproportionate increase in hydrodynamic radius compared to the increase in molecular weight. nih.govnih.gov This effect is critical for therapeutic applications, as an increased hydrodynamic size can prevent rapid renal clearance, thereby extending the circulation half-life of a drug or protein. ekb.egresearchgate.net
The table below illustrates the typical effect of PEGylation on the hydrodynamic radius of a protein, based on findings from studies with Human Serum Albumin.
| PEG Size (kDa) | Molecular Weight Ratio (PEG-HSA / Native HSA) | Hydrodynamic Radius Ratio (PEG-HSA / Native HSA) |
|---|---|---|
| 5 | 1.08 | 1.20 |
| 10 | 1.15 | 1.48 |
| 20 (linear) | 1.30 | 1.75 |
| 20 (branched) | 1.30 | 1.83 |
Data derived from studies on PEGylated Human Serum Albumin. nih.gov
The large, flexible PEG16 chain creates a "shield" that can mask the surface of the conjugated biomolecule. nih.gov This steric shielding effect has several important consequences in biological systems. It can prevent or reduce the recognition of the conjugate by the immune system, thereby lowering its immunogenicity. researchgate.netnih.gov By physically blocking access to the protein surface, PEGylation can also inhibit degradation by proteolytic enzymes, which contributes to the increased stability and prolonged activity of PEGylated therapeutics. researchgate.net Furthermore, this shielding effect is crucial for designing "stealth" nanocarriers for drug delivery, as it allows them to avoid opsonization by serum proteins and subsequent clearance by the mononuclear phagocyte system. nih.govrsc.orgrsc.org However, the steric hindrance from the PEG chain is a double-edged sword; while protective, it can also shield the bioactive domain of a protein, potentially interfering with its interaction with substrates or receptors and leading to a loss of biological activity. nih.govresearchgate.net The site of PEGylation and the length of the PEG chain are therefore critical factors in designing effective bioconjugates. nih.gov
Modulation of Interactions with Biological Environments at the Molecular Level
The PEG16 moiety fundamentally alters how a conjugate interacts with its biological surroundings. Its physicochemical properties, particularly its hydrophilicity and dynamic nature, modulate interactions at the molecular level, influencing protein adsorption, enzymatic activity, and cellular recognition. nih.govresearchgate.net
One of the most well-documented and valuable properties of PEG is its ability to reduce non-specific protein adsorption, also known as bio-fouling. nih.govmdpi.com When a material or nanoparticle is introduced into a biological fluid, proteins rapidly adsorb onto its surface, forming a "protein corona" that can trigger an immune response and lead to rapid clearance. rsc.org Coating surfaces with PEG chains creates a hydrophilic, sterically hindered layer that effectively repels proteins. mdpi.comresearchgate.net This protein-repellent property is attributed to the large excluded volume of the hydrated PEG chains and their conformational flexibility. mdpi.com Studies have demonstrated that PEG-modified surfaces are significantly more effective at preventing non-specific protein binding compared to uncoated surfaces. nih.govresearchgate.net For example, incorporating PEG into polyacrylate hydrogels used for immunoassays resulted in a tenfold decrease in non-specific binding and a sixfold increase in the specific signal. researchgate.net This effect is dependent on the length and surface density of the PEG chains. mdpi.com
The table below summarizes findings on the reduction of protein adsorption on PEGylated surfaces.
| Surface | Effect of PEGylation | Key Finding | Reference |
|---|---|---|---|
| Polyacrylate Hydrogels | Significant reduction in non-specific protein binding | 10-fold decrease in non-specific binding, 6-fold increase in specific binding signal. | researchgate.net |
| Polyelectrolyte Multilayers | Decreased protein adsorption with increasing PEG molecular weight | PEG chains shield surface charge, reducing electrostatic-driven adsorption. | mdpi.com |
| Polystyrene Nanoparticles | Modulated protein binding strength depending on PEG density | PEG chains can sterically block protein binding but also interact directly with proteins. | nih.gov |
Impact on Reaction Efficiency and Accessibility of Functional Groups
The presence of the PEG16 chain in Maleimide-NH-PEG16-CH2CH2COOH can influence the reactivity of its terminal functional groups—the maleimide (B117702) and the carboxylic acid. The flexible PEG spacer is designed to extend these reactive groups away from the molecule to which it is conjugated, thereby improving their accessibility for subsequent reactions. nih.gov However, the PEG chain itself can create a crowded local environment that may sterically hinder the approach of reactants. The efficiency of the thiol-maleimide reaction, for example, can be affected by the accessibility of the maleimide group. nih.gov Similarly, the conjugation of another molecule to the carboxylic acid end requires that the group be accessible to activating reagents and the incoming nucleophile. The length of the PEG chain is a critical design parameter; it must be long enough to overcome potential steric hindrance from the parent molecule but not so long that it folds back and obstructs its own functional ends. nih.gov Therefore, the PEG16 chain represents a balance, providing spacing while minimizing potential negative impacts on reaction kinetics. nih.gov
Comparative Analysis of PEG16 with Other PEG Lengths and Architectures
The length and architecture of the polyethylene (B3416737) glycol (PEG) chain are critical determinants of the physicochemical and biological properties of a bioconjugate. The PEG16 moiety, with its 16 ethylene oxide units, offers a specific balance of hydrophilicity, flexibility, and steric hindrance. However, altering the PEG length or its structural architecture (e.g., linear vs. branched) can significantly modulate the conjugate's performance for different applications. nih.govresearchgate.net
Influence of PEG Chain Length
The number of ethylene oxide units in a PEG linker directly influences several key parameters of the resulting conjugate, including its hydrodynamic size, solubility, resistance to proteolysis, and pharmacokinetic profile. nih.gov While PEGylation generally enhances the therapeutic value of proteins by extending their residence time in the body, the specific length of the PEG chain is a crucial factor in optimizing this effect. nih.gov
Longer PEG chains typically lead to a greater increase in the hydrodynamic radius of the conjugate. This increased size can more effectively shield the protein or peptide from enzymatic degradation and reduce renal clearance, thereby prolonging its circulation half-life. researchgate.netnih.gov For instance, studies on PEGylated alpha-1 antitrypsin (AAT) demonstrated that increasing the PEG size significantly improved its resistance to heat-induced aggregation and proteolysis. nih.gov Similarly, in vivo studies with folate-conjugated liposomes showed that tumor accumulation increased as the PEG-linker length was increased from 2 kDa to 10 kDa, highlighting the impact of longer chains on systemic targeting and retention. dovepress.com
Conversely, shorter PEG chains, such as those with fewer than 16 units, offer less steric hindrance. This can be advantageous when the conjugated molecule needs to interact with a cellular receptor or substrate, as a bulky polymer might otherwise impede binding. nih.gov However, shorter chains provide a less effective shield against proteolysis and opsonization, potentially leading to faster clearance. Research comparing various PEG molecular weights on Caco-2 cells revealed that low molecular weight PEGs (e.g., PEG 200, 300, 400) exhibited more significant cytotoxic effects compared to higher molecular weight derivatives, suggesting that chain length plays a role in cellular interactions and biological response. nih.govresearchgate.net
The choice of PEG16 represents a midpoint, providing a moderate increase in solubility and stability without the excessive steric bulk that could be associated with much longer chains like PEG24 or higher molecular weight PEGs. biomatrik.com
| Property | Shorter PEG Chains (<16 units) | PEG16 | Longer PEG Chains (>16 units) | Research Findings |
|---|---|---|---|---|
| Hydrodynamic Size | Smaller increase | Moderate increase | Larger increase | The hydrodynamic radius increases with PEG molecular weight, which is a primary factor in reducing renal clearance. researchgate.netnih.gov |
| Steric Hindrance | Low | Moderate | High | Increased PEG size can sometimes negatively affect the biological activity of a conjugated protein by hindering its interaction with substrates or receptors. nih.gov |
| Protection from Proteolysis | Lower protection | Moderate protection | Higher protection | Longer PEG chains provide a more effective shield against proteolytic enzymes, enhancing the stability of the bioconjugate. nih.gov |
| In Vivo Circulation Time | Shorter | Moderate | Longer | Longer circulation times are generally observed with higher molecular weight PEGs due to reduced kidney filtration. nih.gov |
| Solubility | Good enhancement | Good enhancement | Excellent enhancement | All PEGs enhance hydrophilicity and solubility, with the effect becoming more pronounced as the chain length increases. nih.gov |
Influence of PEG Architecture
Beyond linear chains of varying lengths, the architecture of the PEG polymer—such as branched (e.g., Y-shaped) or cyclic structures—can have profound effects on the properties of the conjugate. researchgate.netnih.gov These alternative architectures are often explored to overcome some limitations of linear PEGs.
Branched PEGs, for a given molecular weight, tend to have a larger hydrodynamic volume compared to their linear counterparts. This architecture can provide a more comprehensive "umbrella" over the surface of a protein, offering superior protection against proteolysis and immune recognition. nih.gov For example, a study on AAT found that conjugation with a 2-armed 40 kDa PEG resulted in the best resistance to both heat-induced polymerization and enzymatic degradation compared to linear PEGs. nih.gov Similarly, research on PEGylated oligonucleotides has shown that brush-type architectures offer significantly greater protein shielding capacity than linear or Y-shaped PEGs while having a minimal impact on DNA hybridization. researchgate.net
Cyclic PEG architectures present unique properties, such as a more compact structure and a decreased hydrodynamic radius when compared to linear PEGs of the same molecular weight. nih.gov A comparative study involving T4 lysozyme (B549824) conjugated to either cyclic or linear 2 kDa PEG found no significant difference in the protein's secondary structure or its enzymatic activity between the two architectures. However, molecular dynamics simulations revealed that the cyclic PEG interacted less frequently with the protein's binding site, suggesting a different conformational dynamic that could be beneficial in certain applications. nih.govacs.org
The linear architecture of the PEG16 moiety in Maleimide-NH-PEG16-CH2CH2COOH offers a balance of straightforward synthesis and predictable behavior. While branched or brush-like structures can offer enhanced shielding, they often involve more complex chemistry and purification processes. researchgate.net The choice between a linear PEG16 and an alternative architecture depends on the specific requirements of the application, such as the desired level of steric protection, the importance of preserving binding affinity, and synthetic feasibility.
| Property | Linear (e.g., PEG16) | Branched (e.g., Y-Shaped) | Cyclic | Research Findings |
|---|---|---|---|---|
| Hydrodynamic Size (at same MW) | Standard | Larger | Smaller | Cyclic polymers are known to possess a decreased hydrodynamic radius compared to linear counterparts of the same molecular weight. nih.gov Branched polymers exhibit larger effective sizes. nih.gov |
| Steric Shielding | Effective | Highly effective | Less effective | Branched and brush architectures provide more dense shielding, leading to greater protection from proteolysis and reduced protein binding. nih.govresearchgate.net |
| Impact on Protein Activity | Can cause some reduction in activity due to steric hindrance | May cause a greater reduction in activity due to increased bulk | May have less impact on activity due to more compact structure and less frequent interaction with active sites | Studies on T4 lysozyme showed that both linear and cyclic PEG conjugates had ~10% less activity than the unmodified protein, with no significant difference between the two architectures at 2 kDa. nih.govacs.org |
| Synthetic Complexity | Low | High | Moderate to High | Synthesis of branched and cyclic PEG linkers is generally more complex than for linear PEGs. acs.org |
| Circulation Time | Good | Excellent | Variable, depends on final conjugate size | Branched polymers are known to possess longer circulation times compared to their linear counterparts. nih.gov |
Advanced Analytical and Spectroscopic Characterization of Maleimide Nh Peg16 Ch2ch2cooh Conjugates
Mass Spectrometry for Molecular Weight and Stoichiometry Determination (e.g., ESI-MS, MALDI-TOF MS)
Mass spectrometry (MS) is a cornerstone technique for the characterization of PEGylated molecules, offering precise molecular weight data and insights into the stoichiometry of conjugation.
Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly well-suited for analyzing PEGylated proteins and peptides. enovatia.com It is often coupled with liquid chromatography (LC-MS) to separate different species before mass analysis. acs.org For large PEGylated molecules, the resulting ESI-MS spectra can be complex due to the presence of multiple charge states and the inherent polydispersity of traditional PEG polymers. acs.org However, for discrete PEG (dPEG®) linkers like PEG16, the heterogeneity is significantly reduced, simplifying spectral interpretation. enovatia.com Advanced techniques, such as charge-reduction mass spectrometry (CRMS) coupled with two-dimensional HPLC (2D-LC), have been developed to overcome the challenges of characterizing high molecular weight, multi-arm PEG-maleimide conjugates by simplifying convoluted charge-distribution profiles. nih.govresearchgate.net
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is another powerful tool, especially for determining the degree of PEGylation. MALDI-TOF MS often provides simpler spectra with predominantly singly charged ions, which can be advantageous for heterogeneous samples. acs.orgnih.gov This technique can effectively resolve the mass of the unconjugated molecule from its PEGylated counterparts, allowing for the determination of conjugation efficiency and the number of PEG chains attached. researchgate.net For high molecular weight PEGylated proteins (60-600 kDa), MALDI linear TOF MS has demonstrated superior performance in determining molecular weight and heterogeneity compared to other methods. nih.gov
Below is a table summarizing typical data obtained from mass spectrometry analysis of a hypothetical conjugate.
| Analytical Technique | Parameter Measured | Typical Result for Protein-PEG16 Conjugate | Interpretation |
| ESI-MS | Molecular Weight | Peak at [Protein MW + 938.08 Da] | Confirms successful conjugation of one Maleimide-NH-PEG16-CH2CH2COOH linker. |
| MALDI-TOF MS | Degree of PEGylation | Predominant peak corresponding to 1:1 protein-to-PEG ratio. Minor peaks for unconjugated protein may be present. | High conjugation efficiency with minimal unreacted protein. |
| LC-MS | Purity & Identification | Main peak with expected conjugate mass. Small peaks corresponding to impurities or byproducts. | High purity of the final conjugate. |
Note: The molecular weight of Maleimide-NH-PEG16-CH2CH2COOH is approximately 938.08 Da.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment (e.g., 1H NMR for PEGylation degree)
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton NMR (¹H NMR), is an invaluable tool for the structural confirmation and purity assessment of PEG linkers and their conjugates. nih.govacs.orgresearchgate.net It provides detailed information about the chemical structure, allowing for the verification of the end-group functionalities and the integrity of the PEG chain.
In the ¹H NMR spectrum of a Maleimide-NH-PEG16-CH2CH2COOH conjugate, specific proton signals can be assigned to different parts of the molecule:
Maleimide (B117702) group: Protons on the maleimide ring typically appear as a singlet at approximately 6.7-6.8 ppm. researchgate.netresearchgate.net The disappearance or shift of this peak upon conjugation to a thiol-containing molecule confirms the reaction.
PEG backbone: The repeating ethylene (B1197577) glycol units (–CH2CH2O–) produce a large, characteristic signal around 3.6 ppm. nih.govresearchgate.net
Propionic acid terminus: The methylene (B1212753) protons (–CH2CH2COOH) adjacent to the carboxyl group and the amide linkage will have distinct chemical shifts that can be integrated to confirm the structure. nih.gov
¹H NMR is also a powerful method for determining the degree of PEGylation and assessing the purity of the functionalized polymer. nih.govacs.orgnih.gov By comparing the integration of the characteristic PEG backbone signal to the signals of the terminal functional groups or the molecule it is conjugated to, one can quantify the efficiency of the functionalization. nih.govacs.orgresearchgate.net It is important to correctly assign the ¹H NMR spectra, as ignoring factors like ¹³C coupling in large polymers can lead to incorrect molecular weight and purity determinations. nih.govacs.orgresearchgate.net
| Proton Group | Typical Chemical Shift (δ, ppm) | Interpretation |
| Maleimide Protons (CH =CH ) | ~6.7-6.8 | Presence indicates unreacted maleimide functionality. |
| PEG Backbone (–O–CH ₂–CH ₂–O–) | ~3.6 | Confirms the presence and integrity of the PEG chain. |
| Methylene Protons (–CH ₂–COOH) | ~2.4-2.6 | Corresponds to the propionic acid terminus. |
| Methylene Protons (–NH–CH ₂–) | ~3.4-3.5 | Protons adjacent to the amide nitrogen. |
Chromatographic Techniques for Conjugate Purity, Heterogeneity, and Separation
Chromatography is essential for purifying PEGylated conjugates and analyzing their purity and heterogeneity. nih.govnih.gov
Size-Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius. It is a critical technique for assessing the size variants of a PEG-conjugate. chromatographyonline.com SEC can effectively separate the desired PEGylated product from unconjugated starting materials, aggregates, and other size-related impurities. researchgate.net For PEGylated proteins, SEC is crucial for monitoring attributes that impact in vivo half-life. chromatographyonline.com The attachment of a PEG chain, such as in Maleimide-NH-PEG16-CH2CH2COOH, increases the hydrodynamic volume of the target molecule, leading to an earlier elution time compared to the unconjugated species. tbzmed.ac.ir This allows for the quantification of the conjugate and any high-molecular-weight aggregates.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) separates molecules based on their hydrophobicity. It is a high-resolution technique widely used for assessing the purity of PEG-maleimide intermediates and their final conjugates. nih.gov RP-HPLC can separate the PEGylated product from unreacted starting materials and closely related impurities, such as products of maleimide hydrolysis. nih.gov The addition of a PEG chain generally increases the retention time of a molecule on an RP-HPLC column, although the effect depends on the specific molecule and chromatographic conditions. This method is often coupled with mass spectrometry (LC-MS) for comprehensive characterization. acs.org
| Chromatographic Method | Principle of Separation | Information Obtained |
| Size-Exclusion Chromatography (SEC) | Hydrodynamic Radius | Quantifies conjugate, unconjugated starting material, and aggregates. |
| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity | Assesses purity, separates conjugate from non-PEGylated starting material and reaction byproducts (e.g., hydrolyzed maleimide). |
Spectroscopic Methods for Reaction Monitoring and Functional Group Quantification
Spectroscopic methods offer real-time monitoring of conjugation reactions and quantification of functional groups.
UV-Vis spectroscopy is a straightforward and effective method for monitoring the progress of maleimide-thiol conjugation reactions. The maleimide group has a characteristic absorbance maximum around 300-302 nm. uu.nlaatbio.comresearchgate.net Upon reaction with a thiol group to form a stable thioether bond, the conjugation of the double bond within the maleimide ring is lost, leading to a decrease in absorbance at this wavelength. uu.nlrsc.org
By monitoring this decrease in absorbance over time, the kinetics of the conjugation reaction can be determined. This technique can also be used to quantify the concentration of maleimide groups in a sample before conjugation, although its sensitivity is limited by a low molar extinction coefficient (around 620 M⁻¹cm⁻¹). aatbio.comaatbio.com The presence of other molecules that absorb in the same region, such as proteins, can also complicate direct quantification. aatbio.comresearchgate.net
| Compound | λmax (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Application |
| Maleimide | ~302 | ~620 | Quantification of maleimide groups; monitoring reaction progress via absorbance decrease. |
| Thioether Adduct | No significant absorbance at 302 nm | - | Confirmation of reaction completion. |
Fluorescence Spectroscopy for Labeled Conjugates
Fluorescence spectroscopy is an indispensable tool for the characterization of bioconjugates labeled with Maleimide-NH-PEG16-CH2CH2COOH. This technique provides detailed insights into the success of the conjugation reaction and the photophysical properties of the resulting fluorescently labeled molecule. By analyzing the fluorescence emission and excitation spectra, as well as parameters like quantum yield and fluorescence lifetime, researchers can confirm the covalent attachment of the fluorescent probe, assess the integrity of the conjugate, and quantify its labeling efficiency.
The intrinsic fluorescence of proteins, primarily from tryptophan and tyrosine residues, can be used to monitor changes upon conjugation. However, it is the extrinsic fluorescence from the attached dye that offers specific and sensitive detection. The choice of the fluorescent dye conjugated to the maleimide-PEG linker is critical and dictates the spectroscopic fingerprint of the final conjugate. Common classes of dyes used for such labeling include fluoresceins, rhodamines, cyanines (Cy dyes), and Alexa Fluor dyes, each with distinct spectral properties.
Detailed research findings on the characterization of proteins labeled with maleimide-functionalized dyes reveal key photophysical parameters. For instance, a study thoroughly characterizing maleimide derivatives of cyanine-based fluorophores provides a basis for understanding the expected spectroscopic behavior of such conjugates. biorxiv.org
Table 1: Representative Photophysical Parameters of a Maleimide-Functionalized Fluorophore (Alexa Fluor 555 C2 Maleimide) Used in Bioconjugation
| Parameter | Value | Reference |
| Excitation Maximum (λex) | 555 nm | biorxiv.org |
| Emission Maximum (λem) | 565 nm | biorxiv.org |
| Molar Extinction Coefficient (ε) | 155,000 cm⁻¹M⁻¹ | thermofisher.com |
| Fluorescence Quantum Yield (ΦF) | ~0.10 | biorxiv.org |
| Fluorescence Lifetime (τ) | ~0.33 ns | biorxiv.org |
This table presents data for the Alexa Fluor 555 C2 maleimide dye, which serves as a representative example for the fluorophore component in a maleimide-PEG-dye conjugate. The C2 refers to a two-carbon spacer within the dye molecule itself.
Upon conjugation to a biomolecule, such as an antibody (e.g., IgG), via the Maleimide-NH-PEG16-CH2CH2COOH linker, these photophysical properties can be subtly altered. The local microenvironment surrounding the dye, influenced by the protein's structure, can affect its fluorescence lifetime and quantum yield. Therefore, characterizing the final conjugate is crucial.
The degree of labeling (DOL), which is the average number of dye molecules conjugated to each protein, is a critical parameter determined using a combination of UV-Visible and fluorescence spectroscopy. By measuring the absorbance of the conjugate at the protein's maximum absorbance (typically 280 nm) and the dye's maximum absorbance, the DOL can be calculated. fishersci.at
Table 2: Spectroscopic Properties of Common DyLight Dyes Used for Protein Conjugation
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | Spectrally Similar Dyes |
| DyLight 488 | 493 | 518 | 70,000 | Alexa Fluor 488, FITC |
| DyLight 550 | 562 | 576 | 150,000 | Alexa Fluor 555, Cy3 |
| DyLight 594 | 593 | 618 | 80,000 | Alexa Fluor 594, Texas Red |
This table is based on data for DyLight dyes, which are often used in maleimide-based conjugation, providing a comparative overview of their key spectral characteristics. thermofisher.com
Research has shown that the choice of dye can influence the properties of the final conjugate beyond just its fluorescence. For example, a systematic analysis of different commercial fluorescent dyes conjugated to antigen-binding fragments (Fab) revealed that green fluorescent dyes like Alexa Fluor 488 generally had the least effect on the protein's binding affinity. In contrast, some red and far-red dyes showed a tendency to form aggregates. The PEG16 linker in Maleimide-NH-PEG16-CH2CH2COOH helps to mitigate such issues by increasing the hydrophilicity and spatial separation between the dye and the biomolecule, thereby preserving the protein's function and reducing quenching effects.
Computational and Theoretical Studies of Maleimide Nh Peg16 Ch2ch2cooh Systems
Molecular Dynamics Simulations of Maleimide-PEG-Biomolecule Conjugates
Molecular dynamics (MD) simulations have emerged as a powerful tool to investigate the dynamic behavior of PEGylated biomolecules, offering a detailed view of their conformational landscape and interactions with the surrounding environment. nih.govplos.org These simulations can predict how the attachment of a PEG chain, such as in Maleimide-NH-PEG16-CH2CH2COOH, influences the structure, flexibility, and function of a conjugated biomolecule.
Conformational Analysis of PEG16 in Solution and on Surfaces
The conformation of the PEG16 chain in Maleimide-NH-PEG16-CH2CH2COOH is crucial as it dictates the linker's spatial extension and, consequently, its ability to shield the conjugated biomolecule or surface. In solution, PEG chains are highly flexible and can adopt a variety of conformations. plos.org MD simulations have shown that in aqueous environments, PEG chains tend to form a hydrated layer, which contributes to their protein-repellent properties. plos.orgnih.gov
On surfaces, the conformation of grafted PEG chains is heavily influenced by the grafting density. rsc.orgnih.gov At low grafting densities, the PEG chains adopt a "mushroom" conformation, where each chain is relatively isolated and coiled. rsc.orgnih.gov As the grafting density increases, steric repulsion between adjacent chains forces them to extend away from the surface, leading to a "brush" conformation. rsc.orgnih.gov The transition between these two regimes is a critical factor in designing surfaces with optimal anti-fouling properties. nih.gov The table below summarizes the key characteristics of these conformations.
| Conformation | Grafting Density | Inter-chain Interaction | Chain Extension |
| Mushroom | Low (D > 2RF) | Minimal | Coiled |
| Brush | High (D < 2RF) | Significant | Extended |
| Data sourced from multiple studies on PEG conformation on surfaces. rsc.orgnih.gov |
Atomistic MD simulations have also been employed to study the influence of different solvents on PEG conformation on surfaces like TiO2, revealing that the interaction with the solvent and the surface can dictate the conformational state. rsc.org
Prediction of Steric Shielding and Interaction Profiles
A primary motivation for PEGylation is to create a steric shield around a biomolecule, protecting it from enzymatic degradation and reducing its immunogenicity. nih.gov MD simulations are instrumental in predicting the effectiveness of this steric shielding. plos.orgnih.gov By modeling the dynamic "cloud" formed by the PEG chain, researchers can assess how effectively it masks the surface of the conjugated protein. frontiersin.org
These simulations can also predict the interaction profile of the PEGylated molecule. For instance, simulations of PEGylated staphylokinase have shown that the binding affinity to its receptor is dependent on both the length of the PEG chain and the site of attachment. plos.orgnih.gov This highlights the importance of computational modeling in the rational design of PEGylated therapeutics to maintain or modulate biological activity. A structure-dependent reactivity model has been proposed to predict the rate of protein modification and assess the shielding effect of PEG chains, moving the field from empirical art to a data-driven science. qub.ac.uk
Quantum Chemical Calculations of Maleimide (B117702) Reactivity and Adduct Stability
Quantum chemical calculations provide a deeper understanding of the electronic-level details of chemical reactions, which is essential for predicting the reactivity of the maleimide group and the stability of the resulting conjugate.
Modeling of Thiol-Maleimide Reaction Pathways
The "click" reaction between a thiol and a maleimide is a cornerstone of bioconjugation chemistry. researchgate.net Density functional theory (DFT) calculations have been used to investigate the mechanism and kinetics of this reaction under various conditions. researchgate.net These studies have revealed that the reaction can proceed through different pathways (base-initiated, nucleophile-initiated, or ion pair-initiated) depending on the solvent, initiator, and the specific thiol involved. researchgate.net This knowledge is critical for optimizing reaction conditions to achieve high yields and selectivity.
The thiol-maleimide reaction is favored for its rapid kinetics and selectivity at near-neutral pH. aatbio.com However, the succinimide (B58015) ring formed in the initial adduct can be susceptible to nucleophilic attack, particularly from the N-terminal amine of a cysteine, leading to the formation of a thiazine (B8601807) byproduct. bachem.com Computational modeling helps to understand the mechanism of this rearrangement, which is more prevalent at basic pH. bachem.com
Understanding Hydrolytic Degradation at the Electronic Level
A significant concern with maleimide-based conjugates is the potential for hydrolysis of the maleimide ring or the resulting thiosuccinimide adduct, which can lead to the loss of the conjugated molecule. rsc.orgresearchgate.net Quantum chemical calculations can model the hydrolysis process at an electronic level, providing insights into the stability of these linkages.
Studies have shown that maleimides are more stable in acidic solutions and readily undergo hydrolysis in alkaline conditions (pH > 7). researchgate.net The rate of hydrolysis is influenced by the N-substituent on the maleimide. acs.orgmdpi.com Computational studies can help to predict the hydrolytic stability of different maleimide derivatives, aiding in the design of linkers with desired stability profiles for specific applications. acs.org For instance, the degradation of Diels-Alder hydrogels has been studied using molecular modeling, which revealed that the process is controlled by a retro-Diels-Alder reaction followed by hydroxide-catalyzed ring-opening hydrolysis of the maleimide groups. rsc.org
Rational Design and Prediction of Novel Maleimide-PEG-Carboxylic Acid Derivatives
The insights gained from computational and theoretical studies are being leveraged to rationally design novel Maleimide-PEG-Carboxylic Acid derivatives with improved properties. sci-hub.se By understanding the structure-property relationships, researchers can tailor the linker's characteristics, such as its length, flexibility, and the reactivity and stability of its end groups, for specific applications.
For example, to address the reversibility of the thiol-maleimide adduct, next-generation maleimides have been designed. sci-hub.seresearchgate.net Computational studies can guide the design of these novel reagents by predicting their reactivity and the stability of the resulting conjugates. For instance, introducing specific functional groups near the maleimide can influence its electronic properties and steric environment, leading to more stable adducts. sci-hub.se
Furthermore, computational approaches can be used to design linkers with tunable degradation kinetics. By modifying the structure of the maleimide or the surrounding PEG chain, it is possible to control the rate of hydrolysis or retro-Michael reaction, enabling the controlled release of conjugated molecules in specific environments. nih.gov The table below presents a hypothetical design strategy based on computational predictions.
| Desired Property | Design Strategy | Predicted Outcome |
| Increased Adduct Stability | N-aryl substitution on maleimide | Enhanced hydrolytic stability of the thiosuccinimide adduct. sci-hub.se |
| Controlled Release | Introduction of a basic amino group near the maleimide | Intramolecular base-catalyzed hydrolysis for triggered release. sci-hub.se |
| Reduced Immunogenicity | Optimization of PEG chain length and conformation | Improved steric shielding and reduced interaction with immune components. nih.gov |
| This table is a conceptual representation of how computational insights can guide the design of novel linkers. |
Future Directions and Emerging Research Avenues
Development of Dynamically Tunable Maleimide-PEG Systems
A significant evolution in the application of maleimide-PEG linkers is the shift from creating static, stable linkages to developing dynamic and reversible systems. The inherent reversibility of the thiol-maleimide Michael addition reaction is central to this advancement, allowing for the creation of materials that can be modulated by their environment. nih.govrsc.org
One key area of exploration is the development of glutathione-sensitive hydrogels. rsc.orgnih.gov These hydrogels are designed to degrade in response to the high concentrations of glutathione (B108866) present in the intracellular environment, offering a mechanism for triggered release of therapeutic agents. nih.gov The degradation is based on a retro-Michael reaction, where the succinimide (B58015) thioether linkage is cleaved. nih.gov The rate of this degradation can be finely tuned by modifying the chemical structure of the thiol, influencing factors such as pKa and hydrophobicity. rsc.orgnih.gov
| Factor Influencing Tunability | Mechanism of Action | Potential Application |
| Glutathione Concentration | Triggers retro-Michael reaction, leading to cleavage of the thiol-maleimide adduct. nih.govnih.gov | Intracellular drug delivery, where higher glutathione levels promote cargo release. |
| Thiol pKa | Affects the rate of the forward and reverse Michael addition reaction. rsc.org | Designing hydrogels with specific degradation profiles for controlled release. |
| Hydrophobicity of Thiol | Influences the accessibility of the thioether linkage to glutathione, thus modulating the degradation rate. rsc.orgnih.gov | Tailoring the stability of the material in different biological environments. |
| Maleimide (B117702) Substitution | Introduction of groups like bromomaleimide can alter the reactivity and reversibility of the adduct. nih.gov | Creating systems with faster or more controlled release kinetics. |
Recent research has demonstrated that the stability of the maleimide-thiol adduct can be engineered to be intermediate between that of disulfide bonds and more stable linkages, providing a wider range of controlled release profiles. acs.org This tunability is crucial for applications in regenerative medicine and drug delivery, where precise control over the material's properties and behavior is paramount. nih.govnih.gov
Integration into Multi-Stimuli Responsive Materials
Building on the concept of dynamic tunability, researchers are integrating maleimide-PEG systems into materials that can respond to multiple external or internal stimuli. rsc.orgmdpi.comnih.gov This creates sophisticated "smart" materials with programmable behaviors. These materials can undergo changes in their physical or chemical properties, such as swelling, degradation, or drug release, in response to specific cues. acs.orgnih.gov
Examples of multi-stimuli responsive systems incorporating maleimide-PEG linkers include:
pH and Temperature Sensitivity: Hydrogels have been developed that respond to both changes in pH and temperature. mdpi.comacs.org For instance, a copolymer of acrylic acid, acrylamide, and maleic acid can create a superabsorbent hydrogel that shrinks in response to heat. acs.org
Light-Sensitivity: By incorporating photolabile groups, such as o-nitrobenzyl ether, into the polymer backbone, hydrogels can be designed to degrade upon exposure to light. rsc.org This allows for on-demand degradation and release of encapsulated contents.
Redox and pH Sensitivity: Some systems are designed to respond to both the reducing environment of the cell and changes in pH. nih.gov This dual-trigger mechanism can provide more specific targeting of diseased tissues, such as tumors, which often have both an altered pH and redox potential. mdpi.com
The ability to combine different stimuli-responsive elements within a single material opens up possibilities for creating highly specific and efficient drug delivery systems and tissue engineering scaffolds. rsc.orgacs.org
Advanced Applications in Bioorthogonal Chemistry beyond Thiol-Maleimide
While the reaction with thiols has been the workhorse of maleimide chemistry, its utility in bioorthogonal chemistry is expanding to include other "click" reactions. glenresearch.com A notable example is the Diels-Alder reaction, which offers a stable and efficient alternative for bioconjugation. semanticscholar.orgreaddealanizgroup.comacs.org
The Diels-Alder reaction between a maleimide (dienophile) and a diene is fast, quantitative, and forms a more stable linkage in serum compared to the corresponding thiol-maleimide adduct. readdealanizgroup.comacs.org This has significant implications for the development of antibody-drug conjugates (ADCs), where stability is crucial for efficacy and safety. semanticscholar.orgacs.org Researchers have successfully incorporated diene-containing noncanonical amino acids into proteins, allowing for site-specific conjugation with maleimide-containing payloads. nih.gov
| Bioorthogonal Reaction | Key Features | Advantages over Thiol-Maleimide |
| Diels-Alder Cycloaddition | Reaction between a maleimide and a diene. semanticscholar.orgreaddealanizgroup.com | - More stable linkage in serum. readdealanizgroup.comacs.org- Fast and quantitative reaction. acs.org- Avoids issues with disulfide bond reduction. |
| Thiol-Ene "Click" Reaction | Reaction between a thiol and an alkene (in this case, the maleimide double bond). nih.gov | - High efficiency and specificity. nih.gov- Can be initiated by light for spatiotemporal control. |
These alternative bioorthogonal reactions expand the toolkit for bioconjugation, providing chemists with more options to create precisely engineered biomolecules and materials with enhanced stability and functionality. semanticscholar.orgnih.gov
Exploration in Complex Biological Research Models and Systems
The unique properties of maleimide-PEG hydrogels make them ideal for creating sophisticated three-dimensional (3D) cell culture models that more accurately mimic the in vivo environment. nih.govnih.govuea.ac.uk These models, such as organoids and spheroids, are becoming increasingly important in disease modeling, drug screening, and regenerative medicine. gatech.eduresearchgate.netsemanticscholar.org
Maleimide-PEG hydrogels offer several advantages over traditional 2D cell culture and naturally derived matrices like Matrigel:
Tunable Mechanical Properties: The stiffness of the hydrogel can be precisely controlled to match that of different tissues, which is crucial for proper cell differentiation and function. nih.govuea.ac.uk
Defined Biochemical Composition: Bioactive molecules, such as cell adhesion peptides (e.g., RGD), can be incorporated in a controlled manner to create a defined and reproducible microenvironment. nih.govnih.gov
Biocompatibility and In Situ Gelation: The cross-linking reaction is rapid and occurs under physiological conditions, allowing for the encapsulation of cells without compromising their viability. nih.govnih.gov
These hydrogels have been successfully used to support the generation, culture, and even in vivo delivery of human organoids, including intestinal and liver organoids. nih.govuea.ac.ukresearchgate.net The ability to create these complex, tissue-like structures in a synthetic and well-defined matrix is a significant step forward for both basic research and translational medicine. nih.govgatech.edu
Q & A
Q. What are the critical steps for synthesizing and characterizing Maleimide-NH-PEG16-CH2CH2COOH?
- Methodological Answer : Synthesis involves sequential conjugation of maleimide and carboxylic acid termini via a PEG16 spacer. Key steps include:
- Maleimide activation : Use amine-reactive maleimide chemistry under pH 7–8 to ensure thiol-specific conjugation .
- PEG spacer integration : Confirm PEG16 chain length via MALDI-TOF mass spectrometry or size-exclusion chromatography to avoid polydispersity .
- Carboxylic acid termination : Verify the terminal -CH2CH2COOH group via -NMR (δ 2.5–3.0 ppm for ethylene protons) and FT-IR (C=O stretch at ~1700 cm) .
- Purity assessment : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity .
Q. How can researchers confirm the stability of Maleimide-NH-PEG16-CH2CH2COOH under physiological conditions?
- Methodological Answer :
- Hydrolysis kinetics : Incubate the compound in PBS (pH 7.4, 37°C) and monitor maleimide ring opening via UV-Vis (loss of absorbance at 300–350 nm) over 24–72 hours .
- Thiol reactivity retention : Perform Ellman’s assay post-incubation to quantify residual maleimide reactivity toward free thiols (e.g., cysteine) .
- Data interpretation : Compare degradation rates with shorter PEG spacers (e.g., PEG4 or PEG8) to assess spacer-length-dependent stability .
Advanced Research Questions
Q. How should researchers design experiments to optimize Maleimide-NH-PEG16-CH2CH2COOH for site-specific protein conjugation?
- Methodological Answer :
- Controlled conjugation : Use a molar excess of the PEG linker (5–10×) relative to the protein’s free thiols (e.g., engineered cysteine residues) to minimize cross-linking. Monitor reaction progress via SDS-PAGE (shift in protein molecular weight) .
- Competing reactions : Include a reducing agent (e.g., TCEP) to prevent disulfide bond reformation, but validate its compatibility with maleimide stability via control experiments .
- Quantitative analysis : Measure conjugation efficiency using LC-MS to detect PEGylated protein species and unreacted linker .
Q. How can discrepancies in maleimide-PEG conjugation efficiency across studies be systematically analyzed?
- Methodological Answer :
- Variable identification : Compare reaction conditions (pH, temperature, buffer composition) and protein properties (cysteine accessibility, isoelectric point) .
- Statistical modeling : Apply multivariate regression to isolate factors (e.g., PEG spacer length vs. protein size) influencing conjugation yield .
- Replication framework : Design a standardized protocol (e.g., fixed molar ratios, reaction time) for cross-laboratory validation .
Q. What advanced techniques validate the structural integrity of Maleimide-NH-PEG16-CH2CH2COOH post-conjugation?
- Methodological Answer :
- High-resolution MS : Use ESI-Orbitrap to confirm exact mass of the conjugated product (expected mass shift: ~800 Da for PEG16) .
- NMR spectroscopy : Analyze -NMR to verify PEG spacer integrity (absence of oxidation peaks at 60–70 ppm) and maleimide ring preservation .
- Functional assays : Test retained bioactivity of conjugated proteins (e.g., enzyme activity, ligand binding) to confirm linker non-interference .
Data Contradiction & Analysis
Q. How to resolve conflicting reports on Maleimide-NH-PEG16-CH2CH2COOH’s solubility in aqueous vs. organic solvents?
- Methodological Answer :
- Solvent screening : Systematically test solubility in buffers (e.g., PBS, HEPES) and polar aprotic solvents (e.g., DMSO, DMF) via dynamic light scattering (DLS) .
- Critical parameter review : Compare PEG16’s hydration dynamics (via molecular dynamics simulations) with shorter PEG variants to explain solubility differences .
- Error source identification : Assess whether conflicting studies used lyophilized vs. solution-phase linker, as residual moisture may alter solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
